Cas no 67599-08-0 (bis(2-oxo-1,2-diphenylethyl) (methylenedicyclohexane-4,1-diyl)dicarbamate)

bis(2-oxo-1,2-diphenylethyl) (methylenedicyclohexane-4,1-diyl)dicarbamate structure
67599-08-0 structure
Nome del prodotto:bis(2-oxo-1,2-diphenylethyl) (methylenedicyclohexane-4,1-diyl)dicarbamate
Numero CAS:67599-08-0
MF:C43H46N2O6
MW:686.8351521492
CID:966363
PubChem ID:106718

bis(2-oxo-1,2-diphenylethyl) (methylenedicyclohexane-4,1-diyl)dicarbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • bis(2-oxo-1,2-diphenylethyl) (methylenedicyclohexane-4,1-diyl)dicarbamate
    • (2-oxo-1,2-diphenylethyl) N-[4-[[4-[(2-oxo-1,2-diphenylethoxy)carbonylamino]cyclohexyl]methyl]cyclohexyl]carbamate
    • bis(2-oxo-1,2-diphenylethyl) (methanediyldicyclohexane-4,1-diyl)biscarbamate
    • Carbamic acid, (methylenedi-4,1-cyclohexanediyl)bis-, bis(2-oxo-1,2-diphenylethyl) ester
    • Carbamic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, C,C'-bis(2-oxo-1,2-diphenylethyl) ester
    • EINECS 266-756-0
    • NS00055895
    • DTXSID60986957
    • Bis(2-oxo-1,2-diphenylethyl) [methylenedi(cyclohexane-4,1-diyl)]bis(hydrogen carbonimidate)
    • 67599-08-0
    • YQWPDWHCQZWVLX-UHFFFAOYSA-N
    • Inchi: InChI=1S/C43H46N2O6/c46-38(32-13-5-1-6-14-32)40(34-17-9-3-10-18-34)50-42(48)44-36-25-21-30(22-26-36)29-31-23-27-37(28-24-31)45-43(49)51-41(35-19-11-4-12-20-35)39(47)33-15-7-2-8-16-33/h1-20,30-31,36-37,40-41H,21-29H2,(H,44,48)(H,45,49)
    • Chiave InChI: YQWPDWHCQZWVLX-UHFFFAOYSA-N
    • Sorrisi: C1CC(CCC1CC2CCC(CC2)NC(=O)OC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)NC(=O)OC(C5=CC=CC=C5)C(=O)C6=CC=CC=C6

Proprietà calcolate

  • Massa esatta: 686.33578
  • Massa monoisotopica: 686.33558719g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 51
  • Conta legami ruotabili: 14
  • Complessità: 1020
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 111Ų
  • XLogP3: 9.5

Proprietà sperimentali

  • PSA: 110.8
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd